acetonitrile CAS No. 110457-92-6](/img/structure/B14335301.png)
[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves several steps. The primary synthetic route includes the reaction of 3-phenoxybenzyl chloride with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction conditions typically require a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve scaling up this process with continuous flow reactors to enhance efficiency and consistency.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, producing a range of substituted products.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile stands out due to its unique structural features and reactivity. Similar compounds include:
Cypermethrin: Another synthetic pyrethroid with similar insecticidal properties.
Permethrin: Known for its use in insect repellents and treatments for lice and scabies.
Deltamethrin: A potent insecticide with a different stereochemistry but similar mode of action.
These compounds share some chemical properties but differ in their specific applications and effectiveness, highlighting the uniqueness of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile in various research and industrial contexts.
Propiedades
Número CAS |
110457-92-6 |
|---|---|
Fórmula molecular |
C21H19Cl2NO |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H19Cl2NO/c1-21(2)18(12-19(22)23)20(21)17(13-24)14-7-6-10-16(11-14)25-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 |
Clave InChI |
NUVJBUSYKHCWIK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


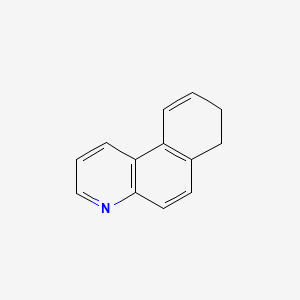

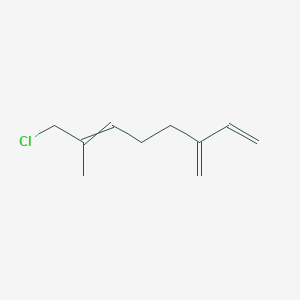
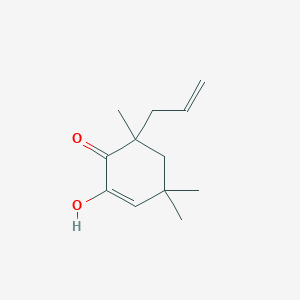

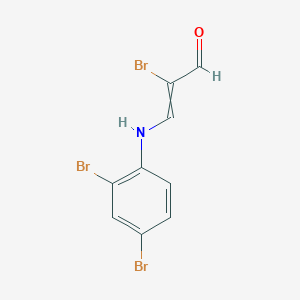

![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)

![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)

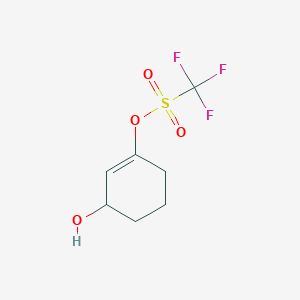
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
